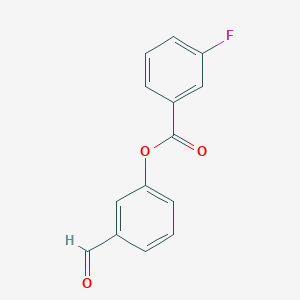

3-Formylphenyl 3-fluorobenzoate

Description

3-Formylphenyl 3-fluorobenzoate is an aromatic ester featuring a 3-fluorobenzoate moiety linked to a 3-formylphenyl group. Its molecular formula is C₁₄H₉FO₃, with an average molecular mass of 244.221 g/mol and a monoisotopic mass of 244.053572 g/mol . The compound is identified by ChemSpider ID 707888 and has synonyms such as 3-Fluoro-benzoic acid 4-formyl-phenyl ester and Benzoic acid, 3-fluoro-, 4-formylphenyl ester . The formyl group at the para position of the phenyl ring distinguishes it from other fluorobenzoate derivatives, influencing its reactivity and applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

(3-formylphenyl) 3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-12-5-2-4-11(8-12)14(17)18-13-6-1-3-10(7-13)9-16/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPHYVTYCFDIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 3-fluorobenzoate can be achieved through several methods. One common approach involves the esterification of 3-formylphenol with 3-fluorobenzoic acid in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Formylphenyl 3-fluorobenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 3-Carboxyphenyl 3-fluorobenzoate.

Reduction: 3-Hydroxymethylphenyl 3-fluorobenzoate.

Substitution: 3-Substituted phenyl 3-fluorobenzoate derivatives.

Scientific Research Applications

Chemistry: 3-Formylphenyl 3-fluorobenzoate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorescent probes for imaging applications .

Medicine: Its unique structure allows for the exploration of new therapeutic targets and the design of novel drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Formylphenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions with various biological nucleophiles, leading to the formation of covalent adducts. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Methyl 3-Fluorobenzoate

- Molecular Formula : C₈H₇FO₂; Average Mass : 154.140 g/mol .

- Structural Differences : Lacks the formylphenyl group, instead having a simple methyl ester.

- Applications : Primarily used as an intermediate in pharmaceuticals and agrochemicals. Safety data sheets highlight its use in industrial and scientific research .

- Synthesis: Typically prepared via esterification of 3-fluorobenzoic acid with methanol in the presence of thionyl chloride .

4-Formylphenyl 3-Fluorobenzoate (Positional Isomer)

- Molecular Formula : C₁₄H₉FO₃ (identical to 3-formylphenyl analog) .

- Key Difference : The formyl group is at the para position of the phenyl ring instead of meta.

- Implications : Positional isomerism may alter physicochemical properties (e.g., polarity, solubility) and reactivity in nucleophilic substitution or cross-coupling reactions.

Methyl 3-Fluoro-4-Methylbenzoate (III-2)

Heterocyclic Analogs

- 3-FORMYLPHENYL THIOPHENE-2-CARBOXYLATE

- 3-Formylphenyl 4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate Molecular Formula: C₁₂H₉BrN₂O₃; CAS: 512809-19-7 .

Key Comparative Data

Biological Activity

3-Formylphenyl 3-fluorobenzoate is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that influence its biological activity. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H11F O3, characterized by a formyl group (-CHO) and a fluorobenzoate moiety. The presence of the fluorine atom enhances the compound's reactivity and biological interactions compared to non-fluorinated analogs.

Synthesis

The synthesis of this compound typically involves several steps, including acylation and functional group transformations. The compound can be synthesized through various methods, often yielding high purity and efficiency.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . It has been evaluated for its potential to inhibit bacterial growth, showing effectiveness against various strains. The mechanism likely involves the compound's ability to bind to specific bacterial enzymes or receptors, disrupting their function.

Anticancer Potential

Research has also focused on the anticancer properties of this compound. It has been shown to influence cancer cell proliferation and apoptosis. The interaction with molecular targets involved in cell signaling pathways may lead to reduced tumor growth rates in vitro .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate their activity, leading to various cellular responses:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for both microbial growth and cancer cell proliferation.

- Receptor Binding : Its structural features allow it to bind effectively to cellular receptors, potentially altering signal transduction pathways that regulate cell growth and survival .

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various fluorinated compounds, this compound was found to exhibit significant inhibitory effects against Gram-positive bacteria. The study highlighted the importance of the fluorine substituent in enhancing the compound's binding affinity to bacterial targets.

Anticancer Research

A recent investigation into the anticancer effects of this compound demonstrated a dose-dependent reduction in cell viability in several cancer cell lines. The findings suggested that the compound induces apoptosis through the activation of caspase pathways, which are critical for programmed cell death in tumor cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Fluorobenzaldehyde | Contains a fluorine atom and aldehyde group | Known for its use in synthesizing pharmaceuticals |

| 2-Fluorobenzaldehyde | Similar structure but with fluorine at position two | Exhibits different reactivity patterns due to positional effects |

| 3-Fluorobenzoic Acid | Contains carboxylic acid instead of ester | Used extensively in organic synthesis |

| 3-Formylphenol | Lacks the fluorine atom but has a formyl group | Serves as a precursor for various chemical syntheses |

The uniqueness of this compound lies in its combination of both formyl and fluorinated functionalities, which can lead to distinct reactivity and biological properties compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.